![molecular formula C19H15N3O5 B251891 N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide](/img/structure/B251891.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide, also known as MNFA, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and DNA replication, leading to the inhibition of tumor growth. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to disrupt bacterial cell wall synthesis and inhibit fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to have low toxicity and minimal adverse effects on normal cells. In vitro studies have demonstrated that N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its broad-spectrum activity against a range of bacterial and fungal strains, including drug-resistant strains. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to have low toxicity and minimal adverse effects on normal cells. However, one limitation of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide and its potential use in combination with other anti-tumor agents. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could also be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis.
Synthesemethoden
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2-methylbenzoyl chloride to form a Schiff base. The Schiff base is then reacted with furfural in the presence of acetic acid to produce N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide. The purity of the compound can be improved through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to exhibit activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H15N3O5 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O5/c1-12-5-2-3-8-15(12)18(23)20-13-6-4-7-14(11-13)21-19(24)16-9-10-17(27-16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
AKEUMMFCXLQBKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



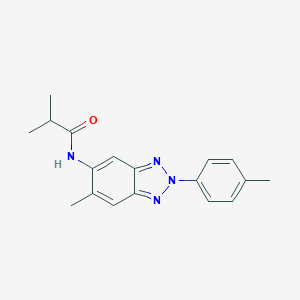
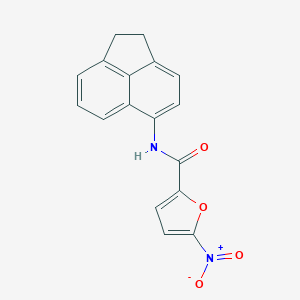
![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
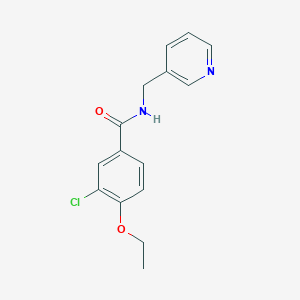
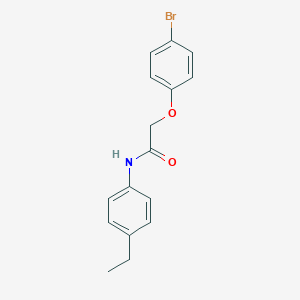
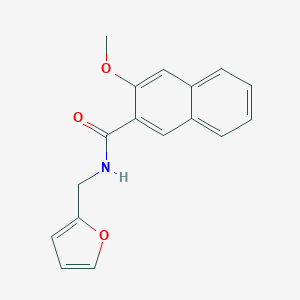
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)